

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 2-nonynoate

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Compound of Interest

Compound Name: Ethyl 2-nonynoate

CAS No.: 10031-92-2

Cat. No.: B154695

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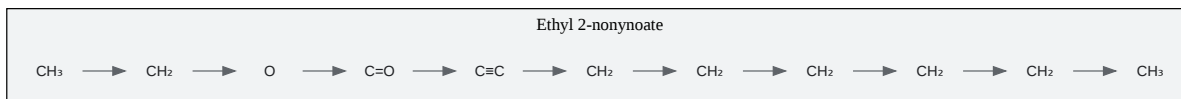
For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-nonynoate, with the molecular formula $C_{11}H_{18}O_2$, is a fatty acid ester that holds significance in the fields of fragrance, flavor, and pharmaceutical development.^{[1][2][3][4]} Its unique chemical structure, featuring a terminal alkyne and an ethyl ester functional group, gives rise to a distinct spectroscopic profile. Accurate interpretation of its NMR, IR, and MS data is paramount for identity confirmation, purity assessment, and understanding its chemical behavior in various applications. This guide provides a detailed examination of each spectroscopic technique, complete with experimental protocols and data interpretation.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.



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Caption: Molecular structure of **Ethyl 2-nonynoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **Ethyl 2-nonynoate**, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **Ethyl 2-nonynoate** is characterized by distinct signals corresponding to the ethyl group and the heptyl chain attached to the alkyne.

Predicted ¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.2	Quartet	2H	-O-CH ₂ -CH ₃
~2.3	Triplet	2H	-C≡C-CH ₂ -
~1.6	Multiplet	2H	-CH ₂ -CH ₂ -CH ₂ -
~1.3-1.4	Multiplet	6H	-(CH ₂) ₃ -CH ₃
~1.3	Triplet	3H	-O-CH ₂ -CH ₃
~0.9	Triplet	3H	-CH ₂ -CH ₃

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary slightly depending on the solvent and experimental conditions.[5][6][7]

Interpretation:

- The quartet at approximately 4.2 ppm and the triplet at around 1.3 ppm are characteristic of an ethyl ester group.[8] The downfield shift of the methylene quartet is due to the deshielding effect of the adjacent oxygen atom.
- The triplet at roughly 2.3 ppm is assigned to the methylene protons adjacent to the alkyne, a region typical for protons in this chemical environment.
- The overlapping multiplets in the 1.3-1.6 ppm range correspond to the methylene groups of the hexyl chain.
- The terminal methyl group of the hexyl chain appears as a triplet at approximately 0.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data

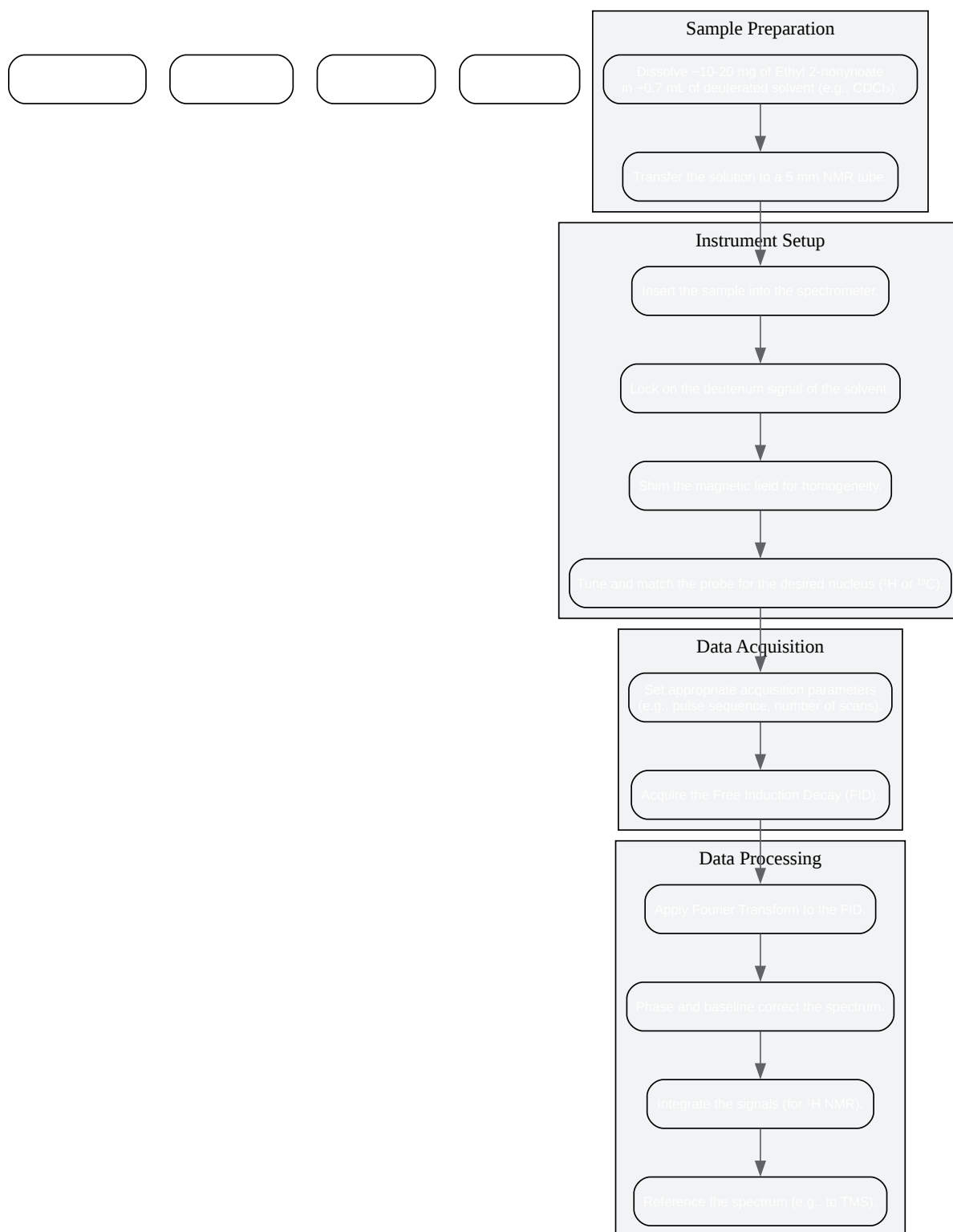
Chemical Shift (ppm)	Assignment
~154	C=O
~90	-C≡C-
~75	-C≡C-
~62	-O-CH ₂ -CH ₃
~31	-C≡C-CH ₂ -
~28-29	-(CH ₂) ₄ -
~22	-CH ₂ -CH ₃
~14	-O-CH ₂ -CH ₃
~14	-CH ₂ -CH ₃

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary slightly depending on the solvent and experimental conditions.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Interpretation:

- The carbonyl carbon of the ester is the most downfield signal, appearing around 154 ppm.
- The two sp-hybridized carbons of the alkyne are found in the range of 75-90 ppm.
- The methylene carbon of the ethyl group attached to the oxygen is observed at approximately 62 ppm.
- The remaining aliphatic carbons of the hexyl chain and the ethyl group appear in the upfield region of the spectrum.

Experimental Protocol: NMR Spectroscopy



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Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic IR Absorption Bands

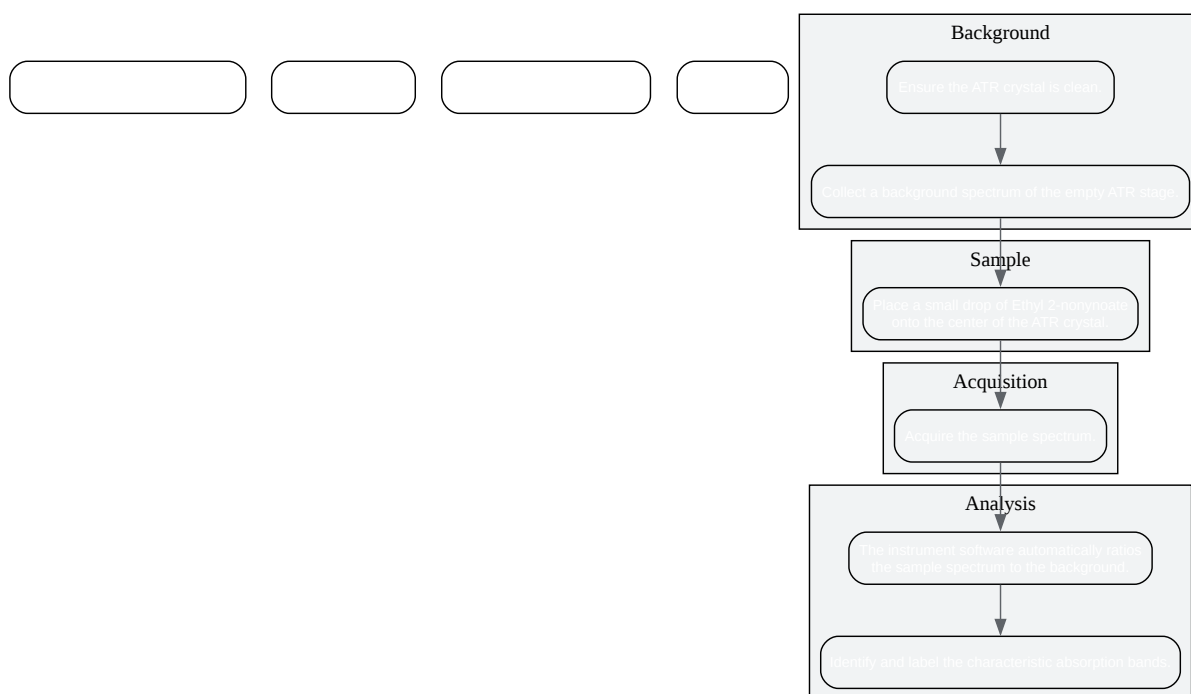
Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2850	Medium-Strong	C-H (sp ³) stretching
~2250-2100	Weak-Medium	C≡C stretching
~1715	Strong	C=O (ester) stretching
~1250-1000	Strong	C-O (ester) stretching

Interpretation:

The IR spectrum of **Ethyl 2-nonynoate** will prominently display:

- A strong absorption band around 1715 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of an ester functional group.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- A weak to medium, sharp absorption in the region of 2250-2100 cm⁻¹, corresponding to the carbon-carbon triple bond (C≡C) stretch.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) The intensity of this peak is typically weak for internal alkynes.
- Strong C-H stretching vibrations between 2960 and 2850 cm⁻¹ due to the sp³ hybridized carbons of the alkyl chains.
- A strong C-O stretching band in the fingerprint region, typically between 1250 and 1000 cm⁻¹, further confirming the presence of the ester group.[\[17\]](#)

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy



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Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For **Ethyl 2-nonynoate**

(MW: 182.26 g/mol), the electron ionization (EI) mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.

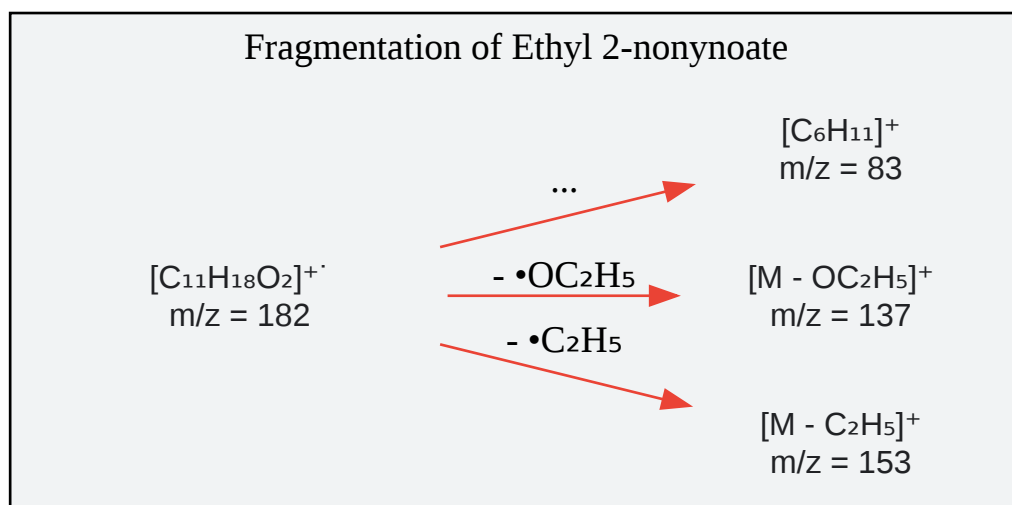
Predicted Mass Spectrometry Fragmentation

m/z	Ion Structure/Fragment Lost
182	[M] ⁺ (Molecular Ion)
153	[M - C ₂ H ₅] ⁺
137	[M - OC ₂ H ₅] ⁺
109	[M - C ₅ H ₁₁] ⁺
83	[C ₆ H ₁₁] ⁺
55	[C ₄ H ₇] ⁺

Interpretation of Fragmentation Pattern:

The fragmentation of ethyl esters is well-documented.^{[18][19][20]} Key fragmentation pathways for **Ethyl 2-nonynoate** include:

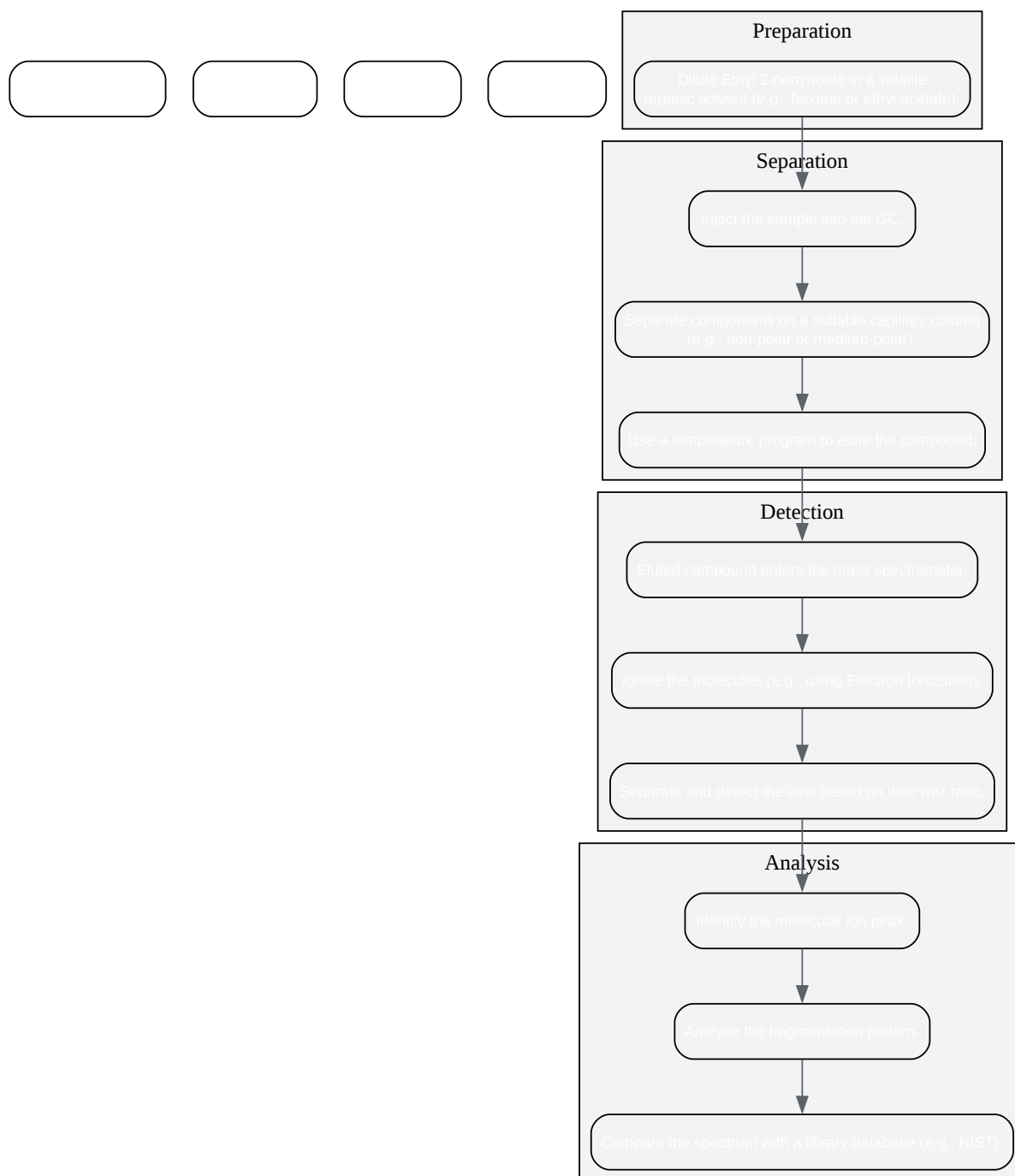
- α -cleavage: Loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z 137, or loss of the ethyl group (-C₂H₅, 29 Da) to yield a fragment at m/z 153.
- McLafferty Rearrangement: While less common for alkynoates compared to saturated esters, a rearrangement involving the transfer of a gamma-hydrogen followed by cleavage can occur.
- Cleavage of the alkyl chain: Fragmentation along the hexyl chain will produce a series of characteristic ions separated by 14 Da (CH₂).



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Caption: Simplified fragmentation pathway of **Ethyl 2-nonynoate**.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)



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Caption: Workflow for GC-MS analysis.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the analytical characterization of **Ethyl 2-nonynoate**. The combination of ^1H and ^{13}C NMR, IR, and MS allows for unambiguous structural confirmation and purity assessment. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. This comprehensive understanding of its spectroscopic properties is essential for researchers and professionals working with this versatile chemical compound.

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